molecular formula C7H8Cl2N2 B071766 4,6-Dichloro-5-ethyl-2-methylpyrimidine CAS No. 175139-08-9

4,6-Dichloro-5-ethyl-2-methylpyrimidine

Cat. No.: B071766
CAS No.: 175139-08-9
M. Wt: 191.05 g/mol
InChI Key: HFLNGAJWQZIWRJ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-ethyl-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, an ethyl group at position 5, and a methyl group at position 2. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-ethyl-2-methylpyrimidine typically involves the chlorination of 5-ethyl-2-methylpyrimidine. One common method includes the reaction of 5-ethyl-2-methylpyrimidine with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-ethyl-2-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The ethyl and methyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can also modify these groups.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups like amines, ethers, and thioethers.

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: Products include reduced forms of the ethyl and methyl groups, such as ethane and methane derivatives.

Scientific Research Applications

4,6-Dichloro-5-ethyl-2-methylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-ethyl-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ethyl and methyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the disruption of normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-methylpyrimidine
  • 4,6-Dichloro-5-methylpyrimidine
  • 4,6-Dichloro-2-ethylpyrimidine

Uniqueness

4,6-Dichloro-5-ethyl-2-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the dichlorination, enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

4,6-dichloro-5-ethyl-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5-6(8)10-4(2)11-7(5)9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLNGAJWQZIWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277882
Record name 4,6-Dichloro-5-ethyl-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175139-08-9
Record name 4,6-Dichloro-5-ethyl-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175139-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-ethyl-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-5-ethyl-2-methylpyrimidine
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